molecular formula C12H10N4O B8580847 4-amino-1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one

4-amino-1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B8580847
M. Wt: 226.23 g/mol
InChI Key: KPMSLFTZTFAJAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, including antimicrobial and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one can be achieved through a one-pot three-component domino reaction. This involves the condensation of phenylhydrazine with β-ketonitriles in the presence of a solvent like DMSO . The reaction typically yields a series of derivatives with varying substituents, which can be further purified and characterized.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the one-pot synthesis approach is scalable and can be adapted for larger-scale production. The use of environmentally benign solvents and catalysts can further enhance the feasibility of industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

4-amino-1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

4-amino-1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors involved in microbial growth or cancer cell proliferation. The exact pathways and molecular targets vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one is unique due to its broad spectrum of biological activities and its potential for further functionalization. Its structural features allow for diverse chemical modifications, making it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C12H10N4O

Molecular Weight

226.23 g/mol

IUPAC Name

4-amino-1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C12H10N4O/c13-10-6-11(17)15-12-9(10)7-14-16(12)8-4-2-1-3-5-8/h1-7H,(H3,13,15,17)

InChI Key

KPMSLFTZTFAJAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=CC(=O)N3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Amino-6,7-dihydro-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester (0.68 g, 2.28 mmol) was heated at reflux in sodium hydroxide solution (12 ml of a 15 wt. % solution in water). After 6 h, the mixture was allowed to cool to room temperature and was then transferred to a fridge and kept there for 19 h. The white precipitate was filtered off and the filtrate set aside. The solid was dissolved in water and acidified to pH 5 by dropwise addition of concentrated hydrochloric acid. The product was extracted into ethyl acetate (×2) and the combined organic layers washed with brine before being dried (MgSO4) and concentrated. 4-Amino-1,7-dihydro-1-phenylpyrazolo[3,4-b]pyridin-6-one (324 mg, 63%) was obtained as a white solid. The filtrate which had been set aside was acidified to pH 5 and extracted with ethyl acetate (×2). The combined organic extracts were washed with saturated aqueous sodium hydrogencarbonate solution and then brine before being dried (MgSO4) and concentrated. This afforded a second crop of the product (145 mg, total yield 91%), m.p. 223-225° C. δH (400 MHz; DMSO) 5.58 (1H, s), 6.76 (2H, br s), 7.23-7.27 (1H, m), 7.46-7.50 (2H, m), 8.16 (1H, s), 8.21-8.24 (2H; m), 11.16 (1H, br s); m/z (ES+) 227 (M+H+).
Name
4-Amino-6,7-dihydro-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester
Quantity
0.68 g
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reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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